molecular formula C13H18N2O2 B2533984 [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol CAS No. 888070-07-3

[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol

Cat. No.: B2533984
CAS No.: 888070-07-3
M. Wt: 234.299
InChI Key: NLPXQHUNYCIHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol: is a versatile small molecule scaffold with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring substituted with a methanol group. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Chemistry: In chemistry, [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for use in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol typically involves the reaction of 4-methylpiperazine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(4-methylpiperazine-1-carbonyl)benzoic acid
  • 4-(4-methylpiperazine-1-carbonyl)phenylmethanol
  • 4-(4-methylpiperazine-1-carbonyl)phenylamine

Uniqueness: [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPXQHUNYCIHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-methyl piperazine (3.33 ml, 30.09 mmol) was added a solution of trimethylaluminium in heptane (15.04 ml, 30.09 mmol) and the mixture was stirred 10 min at room temperature. To this solution was added a solution of 4-(hydroxymethyl)benzoic acid methyl ester (1000 mg, 6.02 mmol) in DCE and the mixture was refluxed under inert atmosphere for 3 h. The mixture was diluted with DCM then water was added. The suspension was filtered through celite. The filtrate was washed with a solution 5% of NaHCO3 (2×) then water and brine. The organic layers were dried over MgSO4, evaporated and dried at 40° C. under vacuum to afford 307 mg (Y=21%) of the title compound as an oil. 1H NMR (DMSO-d6) δ 7.45-7.37 (m, 4H), 5.33 (t, J=5.6 Hz, 1H), 4.58 (br d, 2H), 3.77-3.50 (m, 4H), 2.46-2.30 (m, 4H), 2.26 (s, 3H).
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